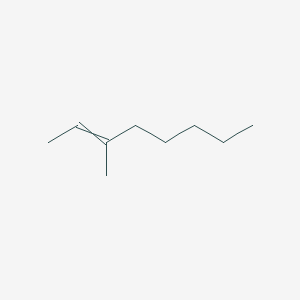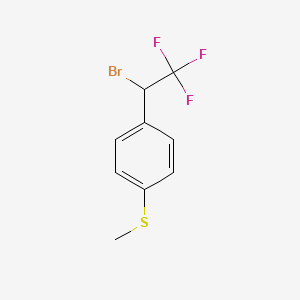
1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene is a chemical compound with the molecular formula C9H8BrF3S. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methylsulfanyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene typically involves the reaction of 1-bromo-2,2,2-trifluoroethane with 4-(methylsulfanyl)benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include compounds where the bromine atom is replaced by another group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include compounds with reduced trifluoromethyl groups.
Applications De Recherche Scientifique
1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively, while the methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(2,2,2-trifluoroethyl)benzene
- 4-(Methylsulfanyl)benzene
- 1-(2,2,2-Trifluoroethyl)-4-(methylsulfanyl)benzene
Comparison: 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
116703-73-2 |
|---|---|
Formule moléculaire |
C9H8BrF3S |
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
1-(1-bromo-2,2,2-trifluoroethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H8BrF3S/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 |
Clé InChI |
UWECDOVARHPPSZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C(C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
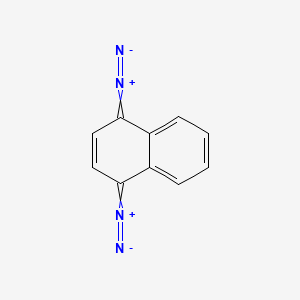
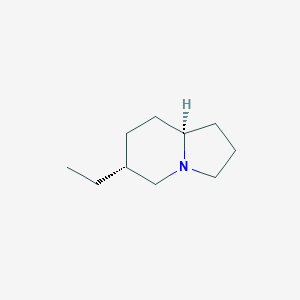




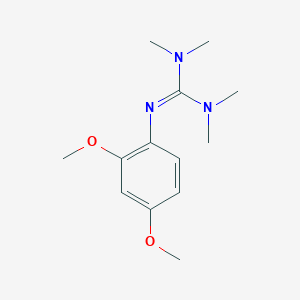

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
